molecular formula C24H16ClFN2O2S B11440400 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11440400
M. Wt: 450.9 g/mol
InChI Key: OIDZQEJUCLKESB-UHFFFAOYSA-N
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Description

  • The chlorobenzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions.
  • Common reagents include sodium hydride and appropriate benzyl halides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Use of Catalysts: Catalysts such as palladium on carbon may be employed to facilitate certain steps.

    Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to ensure efficient reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

  • Formation of the Benzothienopyrimidine Core:

    • Starting with a thiophene derivative, the core structure is synthesized through a series of cyclization reactions.
    • Reagents such as phosphorus oxychloride and ammonium acetate are often used in these steps.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride and benzyl halides.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced benzyl derivatives.

    Substitution: Introduction of various functional groups at the benzyl positions.

Scientific Research Applications

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of certain enzymes.

    Receptors: Binding to specific receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

  • 1-(3-chlorobenzyl)-3-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness:

  • The presence of both chlorobenzyl and fluorobenzyl groups makes 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione unique compared to its analogs.
  • The specific substitution pattern can lead to different chemical and biological properties.

Properties

Molecular Formula

C24H16ClFN2O2S

Molecular Weight

450.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H16ClFN2O2S/c25-17-5-3-4-16(12-17)14-27-21-19-6-1-2-7-20(19)31-22(21)23(29)28(24(27)30)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2

InChI Key

OIDZQEJUCLKESB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F

Origin of Product

United States

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